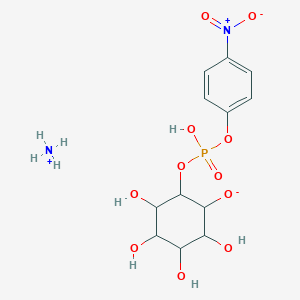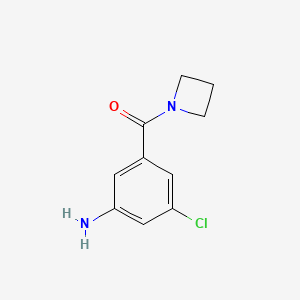
3-(Azetidine-1-carbonyl)-5-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidine-1-carbonyl)-5-chloroaniline: is an organic compound that features both an azetidine ring and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidine-1-carbonyl)-5-chloroaniline typically involves the reaction of 5-chloroaniline with azetidine-1-carbonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidine-1-carbonyl)-5-chloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed depend on the specific reactions and conditions. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: 3-(Azetidine-1-carbonyl)-5-chloroaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 3-(Azetidine-1-carbonyl)-5-chloroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and chloroaniline moiety can contribute to binding affinity and specificity, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
- 3-(Azetidine-1-carbonyl)-5-methylaniline
- N-(4-(Azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide
Comparison: Compared to similar compounds, 3-(Azetidine-1-carbonyl)-5-chloroaniline is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to participate in substitution reactions and may also affect its pharmacokinetic properties .
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
(3-amino-5-chlorophenyl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C10H11ClN2O/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3,12H2 |
InChI Key |
XCKDRBBZKGTSNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


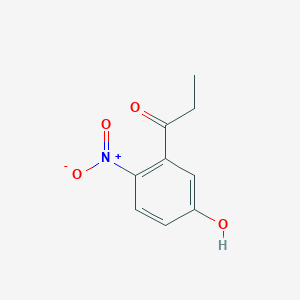
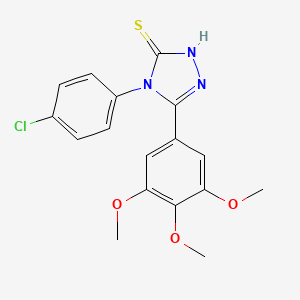
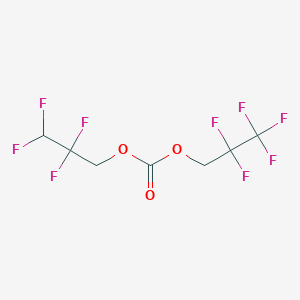


![5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
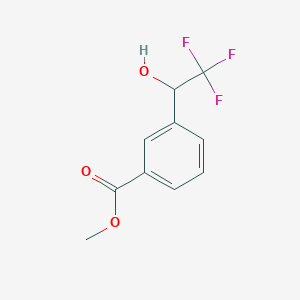

![7-Bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12087220.png)

![3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12087234.png)


